3-(4-Bromophenyl)pyrrolidine hydrochloride
Overview
Description
“3-(4-Bromophenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS number 1187931-39-0 . It has a molecular weight of 262.57 and a molecular formula of C10H13BrClN . The IUPAC name for this compound is 3-(4-bromophenyl)pyrrolidine hydrochloride .
Molecular Structure Analysis
The molecular structure of “3-(4-Bromophenyl)pyrrolidine hydrochloride” includes a pyrrolidine ring attached to a bromophenyl group . The InChI key for this compound is ILDBWPNFCRWOGV-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“3-(4-Bromophenyl)pyrrolidine hydrochloride” is a solid compound . It has a topological polar surface area of 12.03 Ų and a molar refractivity of 65.1 . The compound is soluble, with a solubility of 0.0477 mg/ml .
Scientific Research Applications
Crystal Structure and Interactions
- Molecular Structure Insights : The crystal structure of related compounds like methyl 3-(4-bromophenyl)-1-methyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate demonstrates various conformations and interactions, including C—H⋯π and C—H⋯Br hydrogen bonds, which can inform the understanding of 3-(4-Bromophenyl)pyrrolidine hydrochloride's behavior in crystalline forms (Nirmala et al., 2009).
Synthesis and Molecular Docking
- Asymmetric Synthesis : Enantiomerically pure derivatives of 3-(4-Bromophenyl)pyrrolidine, synthesized using a FAM-catalytic methodology, have been studied for their potential antithrombin activity. These studies include comprehensive molecular docking to understand the compound's interactions with biological molecules (Ayan et al., 2013).
Hydrogen Bonding and Molecular Analysis
- Hydrogen-Bonding Patterns : Studies on analogues of 3-(4-Bromophenyl)pyrrolidine highlight the significance of intra- and intermolecular hydrogen bonding, which is crucial for understanding the compound's molecular behavior and potential applications in various fields (Balderson et al., 2007).
Luminescent Properties and Applications
- Cyclometalated Complexes : Research on cyclometalated complexes of 2-(4-bromophenyl)pyridine, a structurally related compound, shows luminescent properties which could inform similar potential applications for 3-(4-Bromophenyl)pyrrolidine hydrochloride (Xu et al., 2014).
Reactivity with Secondary Dialkylamines
- Chemical Reactivity Studies : 3-Bromoisothiazole-5-carbonitriles, closely related to the subject compound, have been reacted with pyrrolidine, demonstrating the reactivity and potential synthesis pathways that can be explored for 3-(4-Bromophenyl)pyrrolidine hydrochloride (Kalogirou & Koutentis, 2014).
Biological Activity
- Potential in Cancer Treatment : Substituted pyrrolidine derivatives, structurally similar to 3-(4-Bromophenyl)pyrrolidine hydrochloride, have shown inhibitory effects on the growth of human glioblastoma and melanoma cells, suggesting potential research applications in cancer treatment (Fiaux et al., 2005).
Safety And Hazards
properties
IUPAC Name |
3-(4-bromophenyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDBWPNFCRWOGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)pyrrolidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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